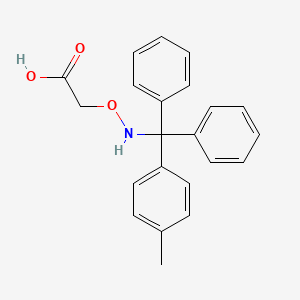

4-Methyltrityl-aminooxyacetic acid

Description

4-Methyltrityl-aminooxyacetic acid (CAS: 2140326-16-3, 1986395-78-1) is a trityl-protected aminooxy acetic acid derivative. Its structure features a bulky 4-methyltrityl (triphenylmethyl) group attached to an aminooxy-acetic acid backbone. This compound is primarily utilized in organic synthesis as a protective group for aminooxy functionalities, which are critical in conjugation chemistry, peptide synthesis, and the preparation of bioactive molecules . The trityl group enhances steric protection, improving stability during reactions but may reduce solubility in polar solvents. It is commercially available at 95% purity and is listed alongside other trityl-based intermediates, indicating its role in fine chemical and pharmaceutical research .

Properties

IUPAC Name |

2-[[(4-methylphenyl)-diphenylmethyl]amino]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-17-12-14-20(15-13-17)22(23-26-16-21(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEFZEWNSNQNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyltrityl-aminooxyacetic acid involves several steps. One common method includes the protection of amino groups using trityl moieties. The trityl group is introduced to protect the amino group during the synthesis process . The reaction conditions typically involve the use of bases such as LDA (Lithium diisopropylamide) and solvents like dichloromethane. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyltrityl-aminooxyacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyltrityl-aminooxyacetic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyltrityl-aminooxyacetic acid involves the inhibition of specific enzymes, such as aminobutyrate aminotransferase . This inhibition leads to an increase in the levels of gamma-aminobutyric acid (GABA) in tissues, which can have various physiological effects . The molecular targets and pathways involved in this mechanism are still being studied, but it is known to interact with several key enzymes and proteins.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights

Steric Effects and Solubility

- 4-Methyltrityl-aminooxyacetic acid: The bulky trityl group provides steric protection, making it ideal for selective reactions. However, this reduces solubility in polar solvents (e.g., water or methanol) compared to smaller analogues like 4-(Methoxymethyl)benzoic acid, which has a methoxymethyl group enhancing polarity .

- Thiazolidinone Derivatives: The thiazolidinone ring in 23876-13-3 introduces a sulfur-containing heterocycle, which may improve metabolic stability in drug candidates but complicates synthetic accessibility compared to trityl-protected systems .

Biological Activity

4-Methyltrityl-aminooxyacetic acid (MTAOA) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MTAOA is characterized by its unique structural features that contribute to its biological activity. The compound contains an aminooxy group, which is known for its ability to form stable oxime linkages with carbonyl-containing compounds.

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.33 g/mol

- CAS Number : 1167421-22-8

The biological activity of MTAOA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The aminooxy group allows MTAOA to act as a nucleophilic probe, potentially inhibiting proteases and other enzymes that play crucial roles in disease progression.

Key Mechanisms:

- Enzyme Inhibition : MTAOA can inhibit specific enzymes by forming covalent bonds with their active sites, thereby modulating their activity.

- Cell Signaling Modulation : It may interfere with intracellular signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of MTAOA. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | A2058 Melanoma | 12.5 | Apoptosis |

| Study B | HeLa | 15.0 | Cell Cycle Arrest (G2/M) |

Antimicrobial Activity

MTAOA has also demonstrated antimicrobial properties against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further exploration in antibiotic development.

Case Studies

-

In Vitro Antitumor Study :

A study evaluated the effects of MTAOA on A2058 melanoma cells. The results indicated that MTAOA significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways . -

Antimicrobial Efficacy :

In another study, MTAOA was tested against Staphylococcus aureus strains. The compound showed promising results with an MIC value of 8 µg/mL, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of MTAOA can be influenced by modifications to its chemical structure. Variations in the alkyl chain length or the presence of different functional groups can enhance or diminish its efficacy.

| Modification | Effect on Activity |

|---|---|

| Longer Alkyl Chain | Increased potency |

| Additional Hydroxyl Group | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.